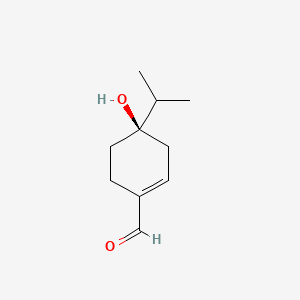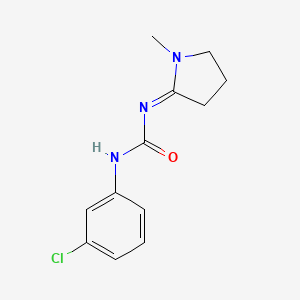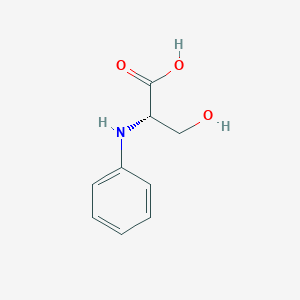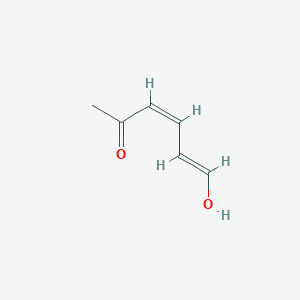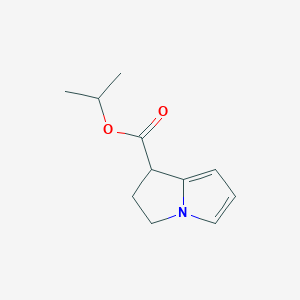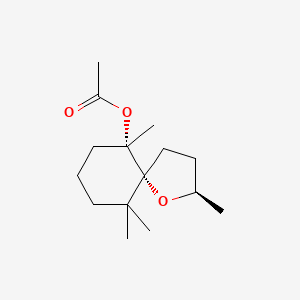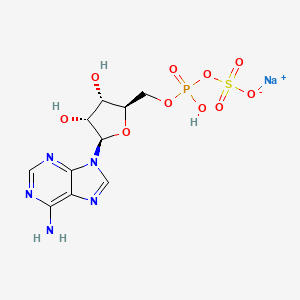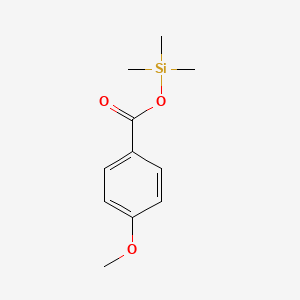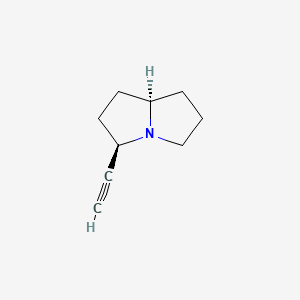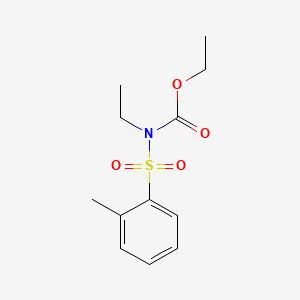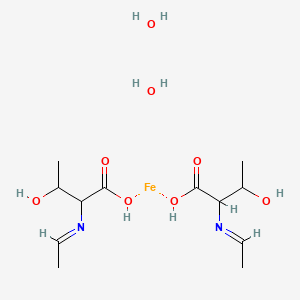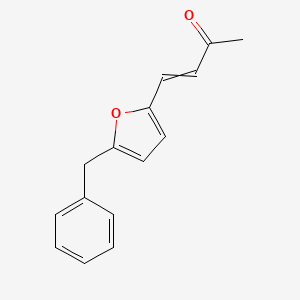
(E)-4-(5-Benzyl-furan-2-yl)-but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(5-Benzyl-furan-2-yl)-but-3-en-2-one is an organic compound characterized by its furan ring substituted with a benzyl group and a butenone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-Benzyl-furan-2-yl)-but-3-en-2-one typically involves the condensation of 5-benzylfuran-2-carbaldehyde with an appropriate enone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-Benzyl-furan-2-yl)-but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(5-Benzyl-furan-2-yl)-but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-4-(5-Benzyl-furan-2-yl)-but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(5-Phenyl-furan-2-yl)-but-3-en-2-one
- (E)-4-(5-Methyl-furan-2-yl)-but-3-en-2-one
- (E)-4-(5-Ethyl-furan-2-yl)-but-3-en-2-one
Uniqueness
(E)-4-(5-Benzyl-furan-2-yl)-but-3-en-2-one is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(5-benzylfuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C15H14O2/c1-12(16)7-8-14-9-10-15(17-14)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
DHACLDRXELOTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


